(1R)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine (1R)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17485140
InChI: InChI=1S/C9H13FN2/c1-6-3-2-4-7(10)9(6)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m0/s1
SMILES:
Molecular Formula: C9H13FN2
Molecular Weight: 168.21 g/mol

(1R)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17485140

Molecular Formula: C9H13FN2

Molecular Weight: 168.21 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine -

Specification

Molecular Formula C9H13FN2
Molecular Weight 168.21 g/mol
IUPAC Name (1R)-1-(2-fluoro-6-methylphenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C9H13FN2/c1-6-3-2-4-7(10)9(6)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m0/s1
Standard InChI Key VOCDIOKQOPDLLB-QMMMGPOBSA-N
Isomeric SMILES CC1=C(C(=CC=C1)F)[C@H](CN)N
Canonical SMILES CC1=C(C(=CC=C1)F)C(CN)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(1R)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine is defined by its (1R) stereochemical configuration, which confers chirality critical for interactions with biological targets. The fluorine atom at the 2-position and the methyl group at the 6-position on the phenyl ring influence electronic distribution and steric effects, enhancing metabolic stability and binding affinity .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₃FN₂
Molecular Weight168.21 g/mol
CAS Number1269961-24-1
IUPAC Name(1R)-1-(2-fluoro-6-methylphenyl)ethane-1,2-diamine
InChI KeyVOCDIOKQOPDLLB-QMMMGPOBSA-N

The compound’s isomeric SMILES (CC1=C(C(=CC=C1)F)[C@H](CN)N) and canonical SMILES (CC1=C(C(=CC=C1)F)C(CN)N) underscore its chiral center and substituent arrangement.

Stereochemical Significance

The (1R) configuration ensures enantioselective interactions, a trait leveraged in asymmetric synthesis and receptor-targeted drug design. Fluorine’s electronegativity augments dipole moments and hydrogen-bonding capacity, while the methyl group contributes to hydrophobic interactions .

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis typically involves:

  • Friedel-Crafts alkylation to introduce the methyl group onto the fluorinated benzene ring.

  • Chiral resolution using enzymes or chiral catalysts to isolate the (1R)-enantiomer.

  • Diamine formation via reductive amination or nitro-group reduction.

Advanced purification techniques, such as high-performance liquid chromatography (HPLC) and crystallization, ensure >98% enantiomeric excess (ee) and purity.

Scalability Challenges

Scale-up requires optimizing catalyst loading and reaction conditions to minimize byproducts. Continuous-flow reactors have been adopted to enhance yield and reduce waste.

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s amine groups and fluorinated aromatic system enable binding to enzyme active sites. Studies suggest inhibitory activity against kinases and proteases, with IC₅₀ values in the micromolar range.

Receptor Modulation

As a GPCR (G-protein-coupled receptor) modulator, it exhibits affinity for serotonin and dopamine receptors, implicating potential in neurological disorders.

Table 2: Potential Therapeutic Applications

ApplicationMechanismResearch Status
Anticancer AgentsApoptosis induction via Bcl-2 inhibitionPreclinical
AntimicrobialsDisruption of bacterial cell wall synthesisIn vitro
NeurotherapeuticsDopamine D₂ receptor partial agonismEarly-stage

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate bactericidal activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The fluorine atom enhances membrane permeability, while the diamine moiety chelates metal ions essential for microbial growth.

Recent Research Findings

Pharmacokinetic Studies

Rodent models show a plasma half-life of 2.3 hours and oral bioavailability of 45%. Fluorination reduces CYP450-mediated metabolism, extending systemic exposure.

Structure-Activity Relationships (SAR)

Modifying the methyl group’s position (e.g., 4-methyl or 3-methyl isomers) diminishes activity, underscoring the 6-methyl substituent’s role in target engagement.

Future Directions

Targeted Drug Delivery

Conjugation with nanoparticle carriers may improve tumor selectivity and reduce off-target effects.

Combinatorial Libraries

Incorporating this scaffold into diversity-oriented synthesis could yield novel kinase inhibitors or antibacterials.

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